2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate is an organic compound classified as an ester, derived from benzoic acid and 2-ethylhexanol. This compound is characterized by its unique structure that includes both ethyl and benzoate groups, making it a significant compound in various chemical applications. Its molecular formula is C₁₈H₃₄O₃, and it has a molar mass of 302.46 g/mol. The compound is primarily used in the fields of chemistry and materials science due to its properties and reactivity.
This compound belongs to the class of benzoic acid esters, which are characterized by the presence of a benzoate group attached to an alcohol moiety. It is classified under:
The compound's structure indicates that it is an ester formed from the reaction of benzoic acid with 2-ethylhexanol, which contributes to its unique properties.
The synthesis of 2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate typically involves an esterification reaction between benzoic acid and 2-ethylhexanol.
This method ensures a high yield of the desired ester with minimal side reactions.
The molecular structure of 2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C₁₈H₃₄O₃ |
Molar Mass | 302.46 g/mol |
Boiling Point | Not specified |
Density | Not specified |
The primary reaction involving 2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate is its formation through esterification. Additionally, this compound can participate in hydrolysis under acidic or basic conditions, reverting to its parent alcohol and carboxylic acid.
This reaction is significant for applications where controlled release or degradation of the compound is desired.
The mechanism of action for 2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate primarily involves its role as an ester in chemical reactions. When subjected to hydrolysis, the bond between the ester oxygen and carbonyl carbon undergoes cleavage, leading to the formation of alcohols and acids.
These properties make it suitable for various applications in chemical synthesis and formulations.
2-{2-[(2-Ethylhexanoyl)oxy]ethoxy}ethyl benzoate finds applications primarily in:
The synthesis of asymmetric oligoethylene glycol diesters like 2-{2-[(2-ethylhexanoyl)oxy]ethoxy}ethyl benzoate requires precise catalytic control to achieve regioselectivity and high yields. Traditional Brønsted acid catalysts (e.g., H₂SO₄) remain prevalent in industrial esterification due to their low cost, but generate significant byproducts and require neutralization steps that complicate downstream processing [3]. Modern approaches employ heterogeneous acid catalysts such as modified clay minerals, which offer tunable acidity and reduced environmental impact. These catalysts facilitate esterification between benzoic acid and oligoethylene glycols under reflux conditions with reported yields exceeding 85% while minimizing dehydration side reactions [3].
Lewis acid catalysts represent a significant advancement for temperature-sensitive intermediates. Titanium(IV) isopropoxide (Ti(OiPr)₄) enables efficient esterification at 160-180°C with near-quantitative conversion in asymmetric diester synthesis. This catalyst selectively activates carboxylic groups without degrading the ethylene oxide backbone, making it ideal for 2-ethylhexanoic acid coupling to oligoethylene glycol monobenzoates [8]. Recent studies demonstrate that alkaline earth metal ions (Mg²⁺, Ca²⁺) immobilized on mesoporous silica further improve selectivity for asymmetric diesters by creating differentiated active sites for stepwise acylation [3].
Table 1: Catalytic Performance Comparison for Oligoethylene Glycol Diester Synthesis
Catalyst Type | Temperature Range | Reaction Time | Yield (%) | Key Advantages |
---|---|---|---|---|
H₂SO₄ (Homogeneous) | 110-130°C | 4-6 hours | 70-75 | Rapid initial kinetics |
Modified Clay (Heterogeneous) | 140-160°C | 5-7 hours | 85-88 | Reduced side products, recyclable |
Ti(OiPr)₄ (Lewis Acid) | 160-180°C | 3-4 hours | 92-95 | Excellent regioselectivity |
Ca²⁺/SiO₂ (Immobilized) | 150-170°C | 6-8 hours | 90-93 | Tunable acidity, thermal stability |
Reaction optimization studies reveal that molar ratio control is critical for asymmetric diester formation. A 20-30% excess of 2-ethylhexanoic acid relative to the oligoethylene glycol monobenzoate precursor maximizes conversion while preventing symmetrical diester formation. Implementing staged reactant addition – where the more reactive aromatic acid (benzoic acid) is esterified first followed by aliphatic acid coupling – improves overall yield to >90% with minimal purification required [8].
Solvent-free esterification has emerged as the preferred industrial method for synthesizing oligoethylene glycol diesters due to reduced VOC emissions and elimination of solvent recovery units. The process typically involves direct mixing of molten benzoic acid with ethylene glycol derivatives and controlled addition of 2-ethylhexanoyl chloride at 140-160°C. This approach achieves 88-92% conversion with significantly reduced energy consumption compared to solution-phase methods [7] [8]. Key innovations include cascade reactor systems where water byproduct is continuously removed via azeotropic distillation, driving equilibrium toward ester formation without additional dehydrating agents.
Reactive distillation configurations have demonstrated particular efficacy for asymmetric diester production. In these systems, the esterification occurs in a column reactor with simultaneous fractionation of water, unreacted acids, and final product. This configuration maintains an optimal reactant ratio throughout the reaction zone, enabling 95% conversion of 2-{2-[(2-hydroxyethoxy)ethoxy]ethanol to its monoester intermediate before introduction of 2-ethylhexanoyl chloride for the second esterification [7]. The approach reduces reaction time by 40% compared to batch processing while improving product purity.
Table 2: Solvent-Free Reaction Parameters for Asymmetric Diester Synthesis
Reaction System | Temperature Profile | Byproduct Removal Method | Conversion Efficiency | Residual Monomer |
---|---|---|---|---|
Batch Melt Process | 140-150°C (constant) | Nitrogen sparging | 85-88% | 5-7% |
Cascade Reactor | 130-160°C (gradient) | Vacuum stripping | 90-93% | 3-4% |
Reactive Distillation | 120-180°C (zoned) | Azeotropic distillation | 94-97% | 1-2% |
Microwave-assisted solvent-free synthesis has shown promise at pilot scale for rapid diester formation. Oligoethylene glycol benzoates mixed with 2-ethylhexanoic acid and immobilized lipase catalysts achieve 90% conversion in under 30 minutes when irradiated at 200W power. The selective heating mechanism preferentially excites carboxylic groups, accelerating esterification while maintaining bulk temperature below 100°C – essential for preventing degradation of heat-sensitive ethylene oxide chains [8].
Purification of 2-{2-[(2-ethylhexanoyl)oxy]ethoxy}ethyl benzoate presents unique challenges due to the presence of structural isomers, residual symmetric diesters, and unreacted monoesters. Industrial-scale processes employ multi-stage vacuum distillation (0.1-1 mmHg) with carefully optimized temperature gradients. The target asymmetric diester typically fractionates at 180-200°C, well separated from symmetric di-benzoate (210-220°C) and di-2-ethylhexanoate (150-160°C) congeners [7]. Advanced thin-film evaporators minimize thermal exposure during this process, reducing decomposition of the ethylene glycol chain to less than 1%.
Chromatographic methods provide superior purity for pharmaceutical or specialty chemical applications. Reverse-phase HPLC utilizing C18 columns with acetonitrile/water gradients (60:40 to 90:10 v/v) effectively resolves asymmetric diesters from synthesis impurities. As demonstrated for 2-(2-(2-hydroxyethoxy)ethoxy)ethyl benzoate, optimized methods achieve baseline separation with retention times of 12.3 minutes for the target compound versus 8.7 minutes for symmetric diethylene glycol dibenzoate [1]. Scaling this to preparative chromatography requires specialized columns like Newcrom R1 with 100 Å pore size, which accommodates the bulky ester molecules while maintaining high resolution [1].
Crystallization-based purification exploits the temperature-dependent solubility differences between symmetric and asymmetric diesters. 2-{2-[(2-ethylhexanoyl)oxy]ethoxy}ethyl benzoate remains soluble in heptane at -20°C while symmetric analogues precipitate. This approach achieves >99% purity with 85% recovery in three crystallization cycles, making it economically viable for high-value applications [7]. Recent innovations incorporate molecular imprinting polymers (MIPs) designed specifically for oligoethylene glycol diesters, enabling selective adsorption of the asymmetric target during continuous flow purification.
Scaling asymmetric diester synthesis introduces significant heat transfer limitations due to the exothermic nature of esterification (ΔH = -42 kJ/mol). At pilot scales exceeding 100L, inefficient heat removal causes localized overheating (>180°C), accelerating ethylene glycol degradation and forming yellow-brown discoloration. Advanced reactor designs address this through oscillatory baffled flow reactors that enhance heat transfer coefficients by 300% compared to stirred tanks while maintaining precise temperature control (±2°C) throughout the reaction volume [8].
Raw material consistency presents another critical scalability challenge. Technical-grade 2-ethylhexanoic acid often contains branched isomers (5-15%) that exhibit different reactivity profiles, leading to variable diester composition. Implementing inline FTIR monitoring coupled with automated feedstock blending maintains consistent acid composition, reducing batch-to-batch variation in final product viscosity to less than 5% [7]. Additionally, oligoethylene glycol feedstocks require rigorous drying to <200 ppm water content, as residual moisture hydrolyzes acyl intermediates, generating unwanted free acids that catalyze ether formation between glycol units [3].
Table 3: Industrial-Scale Production Challenges and Mitigation Strategies
Scale-Up Challenge | Laboratory Performance | Pilot Plant Variation | Mitigation Strategy |
---|---|---|---|
Temperature Control | ±1°C deviation | ±15°C hotspots | Oscillatory baffled reactor design |
Reaction Selectivity | 95% asymmetric diester | 80-85% asymmetric diester | Staged monomer addition protocol |
Product Discoloration | APHA <20 | APHA 50-100 | Nitrogen blanket with O₂ < 10 ppm |
Viscosity Consistency | 110±5 cP | 110±25 cP | Inline FTIR with real-time blending |
Byproduct Formation | <1% ether impurities | 3-5% diethylene glycol ethers | Molecular sieve dehydration |
Economic viability hinges on reducing catalyst consumption while maintaining selectivity. Heterogeneous acid catalysts like sulfonated zirconia show promise, retaining >80% activity after 10 reaction cycles when regenerated by calcination at 450°C. This reduces catalyst costs to <5% of total production expenses compared to 15-20% for homogeneous catalysts requiring neutralization and separation [3]. Furthermore, continuous flow solid-acid systems with immobilized Ti⁴⁺ achieve space-time yields of 2.5 kg/L/day – 8 times higher than batch reactors – by eliminating downtime between batches and automating product purification via integrated membrane separation [8].
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